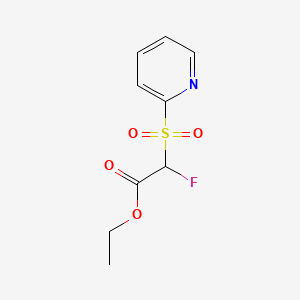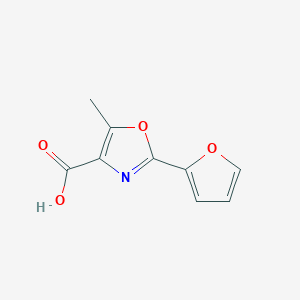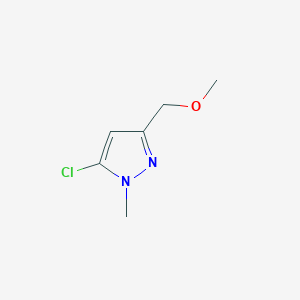
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate is a fluorinated organic compound with the molecular formula C9H10FNO4S. It is characterized by the presence of a fluorine atom, a pyridine ring, and a sulfonyl group, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate typically involves the reaction of 2-pyridylsulfonyl fluoride with ethyl acetate in the presence of a base such as lithium hexamethyldisilazide (LiHMDS). The reaction is carried out under an inert atmosphere at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like Bu3SnH.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Bu3SnH in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Sulfides.
Oxidation: Sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromodifluoroacetate: Contains a bromine atom instead of a pyridine ring and sulfonyl group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar structure but with a methyl ester and additional fluorine atoms.
Uniqueness
Ethyl 2-Fluoro-2-(2-pyridylsulfonyl)acetate is unique due to the presence of the pyridine ring and sulfonyl group, which provide distinct chemical properties and reactivity compared to other fluorinated esters
Eigenschaften
Molekularformel |
C9H10FNO4S |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
ethyl 2-fluoro-2-pyridin-2-ylsulfonylacetate |
InChI |
InChI=1S/C9H10FNO4S/c1-2-15-9(12)8(10)16(13,14)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3 |
InChI-Schlüssel |
WYVYUUHLNYHAPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(F)S(=O)(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)


![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)



![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)

![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)


